An In-depth Technical Guide to the Isomers of 3-Octene
An In-depth Technical Guide to the Isomers of 3-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of 3-octene, a hydrocarbon with the chemical formula C₈H₁₆. The guide details the stereoisomers and constitutional isomers of 3-octene, presenting their physical and chemical properties in a structured format. Furthermore, it offers detailed experimental protocols for the synthesis and analysis of these isomers, alongside visual representations of their relationships and analytical workflows.
Isomerism in 3-Octene
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. 3-Octene exhibits both stereoisomerism and constitutional isomerism.
Stereoisomers of 3-Octene
Due to the restricted rotation around the carbon-carbon double bond, 3-octene exists as two stereoisomers: cis-3-octene (B76891) ((Z)-3-octene) and trans-3-octene (B84167) ((E)-3-octene). In the cis isomer, the alkyl groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides.
Constitutional Isomers of 3-Octene
Constitutional isomers have the same molecular formula but different connectivity of atoms. The isomers of 3-octene can be categorized into positional isomers, where the double bond is at a different position, and structural isomers, where the carbon skeleton is branched. There are numerous constitutional isomers of octene. The straight-chain positional isomers include 1-octene, 2-octene, 3-octene, and 4-octene (each with possible cis/trans isomers for 2-, 3-, and 4-octene). Additionally, there are many branched-chain isomers. A comprehensive list of these isomers is extensive, with 18 constitutional isomers for the parent alkane, octane, each of which can have a double bond at various positions.
Physical and Chemical Properties
The physical properties of the isomers of 3-octene vary depending on their structure. Generally, trans isomers are more stable and have higher melting points and lower boiling points than their corresponding cis isomers due to differences in molecular packing and dipole moments. Branching in the carbon chain also significantly affects physical properties.
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| Stereoisomers of 3-Octene | ||||||
| cis-3-Octene | (Z)-3-Octene | 14850-22-7 | 112.22 | 122-123 | -113 | 0.718 |
| trans-3-Octene | (E)-3-Octene | 14919-01-8 | 112.22 | 122 | -118 | 0.716[1] |
| Selected Constitutional Isomers | ||||||
| 1-Octene | Oct-1-ene | 111-66-0 | 112.22 | 121.3[2] | -101.7[2] | 0.715[2] |
| cis-2-Octene | (Z)-2-Octene | 7642-04-8 | 112.22 | 125 | -142 | 0.723 |
| trans-2-Octene | (E)-2-Octene | 13389-42-9 | 112.22 | 125 | -133 | 0.719 |
| cis-4-Octene | (Z)-4-Octene | 7642-15-1 | 112.22 | 121 | -149 | 0.718 |
| trans-4-Octene | (E)-4-Octene | 14850-23-8 | 112.22 | 121 | -138 | 0.714 |
Experimental Protocols
Synthesis of 3-Octene Isomers
A common laboratory-scale synthesis of specific alkene isomers, such as (Z)-3-octene and (E)-3-octene, involves the reduction of an alkyne.
3.1.1. Synthesis of (Z)-3-Octene via Lindlar Catalysis
This procedure outlines the selective hydrogenation of 3-octyne (B96577) to yield (Z)-3-octene.
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Materials: 3-Octyne, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), quinoline (B57606), hexane (B92381), hydrogen gas.
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Procedure:
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In a round-bottom flask, dissolve 3-octyne in hexane.
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Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction to octane).
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Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
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Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
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Wash the celite pad with hexane.
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Remove the solvent from the filtrate under reduced pressure to yield (Z)-3-octene.
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Purify the product by distillation if necessary.
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3.1.2. Synthesis of (E)-3-Octene via Sodium in Liquid Ammonia (B1221849)
This procedure describes the dissolving metal reduction of 3-octyne to produce (E)-3-octene.[3]
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Materials: 3-Octyne, liquid ammonia, sodium metal, ammonium (B1175870) chloride.
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Procedure:
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Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
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Condense liquid ammonia into the flask at -78 °C.
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Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.
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Slowly add a solution of 3-octyne in a minimal amount of anhydrous ether to the sodium-ammonia solution.
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Allow the reaction to stir for several hours at -78 °C.
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Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
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Allow the ammonia to evaporate overnight in a fume hood.
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Add water and extract the product with ether or pentane.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to yield (E)-3-octene.
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Purify the product by distillation if necessary.
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Analysis of 3-Octene Isomers
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and analysis of octene isomers.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for separating and identifying various constitutional and stereoisomers of octene.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often suitable for separating hydrocarbons. For better separation of cis/trans isomers, a more polar column may be required.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program:
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Initial temperature: 40°C, hold for 5 minutes.
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Ramp: Increase at 5°C/min to 150°C.
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Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
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Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-200.
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Data Acquisition: Scan mode.
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Sample Preparation: Dilute the sample in a volatile solvent like hexane or pentane.
3.2.2. High-Performance Liquid Chromatography (HPLC) Method
HPLC can also be employed for the separation of octene isomers, particularly for preparative scale separations. Reverse-phase HPLC is a common mode.
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Instrumentation: HPLC system with a UV detector (alkenes have weak UV absorbance at low wavelengths, so a refractive index detector may be more suitable).
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Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio will depend on the specific isomers being separated and may require optimization. A gradient elution may be necessary for complex mixtures.
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Flow Rate: 1.0 mL/min.
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Detector: UV at 210 nm or a refractive index detector.
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Sample Preparation: Dissolve the sample in the mobile phase.
This guide provides a foundational understanding of the isomers of 3-octene for professionals in research and drug development. The provided data and protocols serve as a starting point for further investigation and application.
